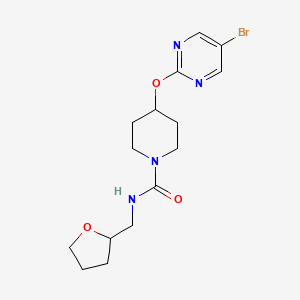

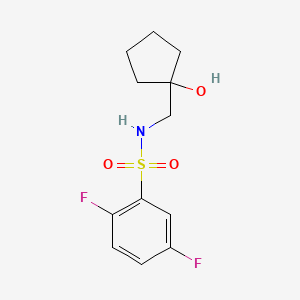

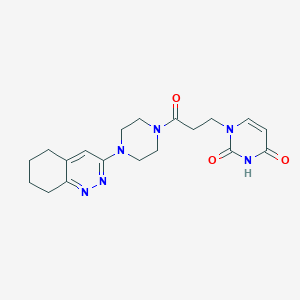

![molecular formula C20H15N3O3 B2699264 3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one CAS No. 854039-16-0](/img/structure/B2699264.png)

3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one” is a chemical compound. It is a derivative of benzofuro[3,2-d]pyrimidin-4(3H)-one .

Synthesis Analysis

Benzofuro[3,2-d]pyrimidine derivatives are prepared using aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50 °C to give carbodiimide intermediates . These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles to give 3-alkyl-2-amino (aryloxy/alkoxy)-benzofuro[3,2-d]pyrimidin-4(3H)-ones in satisfactory yields in the presence of a catalytic amount of sodium ethoxide or K2CO3 .Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed by 1H NMR, 13C NMR, mass spectrometry, infrared and elemental analysis .Chemical Reactions Analysis

The iminophosphorane in the synthesis process also reacts directly with excess carbon disulfide, followed by n-propylamine . Further reaction with alkyl halides or halogenated aliphatic esters in the presence of anhydrous K2CO3 produces the corresponding 2-alkylthio-3-n-propyl-benzofuro[3,2-d]pyrimidin-4(3H)-ones in good yields .Applications De Recherche Scientifique

Anticancer Activity

Research demonstrates the potential of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives as anticancer agents. For example, the synthesis of new 1,2,4-triazole/1,3,4-thiadiazole with spiroindoline, imidazo[4,5-b]quinoxaline, and thieno[2,3-d]pyrimidine from isatin derivatives has shown promising in vitro cytotoxic activity against various human cancer cell lines, including gastric carcinoma, breast adenocarcinoma, nasopharyngeal carcinoma, and oral carcinoma cells (Abu‐Hashem & Al-Hussain, 2022). This indicates the potential for compounds within this chemical class to serve as effective treatments against multiple forms of cancer.

Antimicrobial Activity

Compounds related to 3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one have also shown significant antimicrobial properties. A study on pyrimidino derivatives demonstrated potent antimicrobial activity, suggesting the synergistic effect of indole and benzene nuclei in combating microbial infections (Chauhan, Siddiqi, & Dwivedi, 2017). These findings highlight the potential application of such compounds in addressing drug-resistant bacterial infections.

Anti-inflammatory Activity

Research into the anti-inflammatory effects of related compounds has revealed moderate activity at certain dosages, comparable to established anti-inflammatory drugs like indomethacin. For instance, some thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities, showing promise as potential treatments for inflammatory conditions (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Mécanisme D'action

Target of Action

Compounds containing the indole structure, such as “3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one”, are often involved in interactions with proteins and enzymes in the body . The specific targets would depend on the exact structure and functional groups of the compound.

Mode of Action

The mode of action of such compounds can vary widely, but many indole-containing compounds exert their effects by binding to specific receptors or enzymes, altering their function .

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Indole-containing compounds are involved in a wide range of biochemical pathways, including those related to cell signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Indole-containing compounds can have diverse pharmacokinetic properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These could range from changes in cell signaling pathways to alterations in gene expression .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. The specific effects would depend on the chemical properties of the compound .

Propriétés

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-[1]benzofuro[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3/c24-17(23-10-9-13-5-1-3-7-15(13)23)11-22-12-21-18-14-6-2-4-8-16(14)26-19(18)20(22)25/h1-8,12H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVVJDEOEMFCVIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)OC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

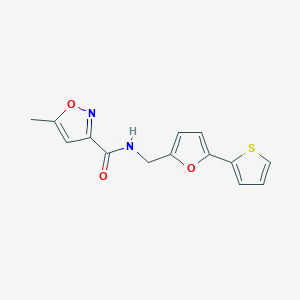

![5-Methyl-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2699188.png)

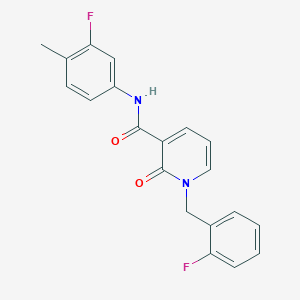

![6-Chloro-2-ethoxyimidazo[1,2-b]pyridazine](/img/structure/B2699199.png)

![Ethyl 1-piperidin-3-ylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2699203.png)